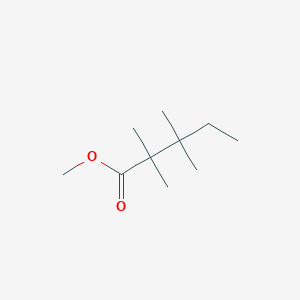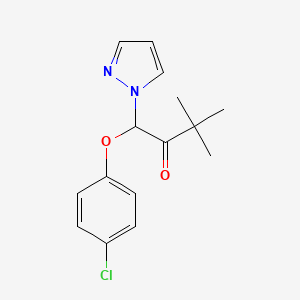![molecular formula C27H20N2 B14379502 2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole CAS No. 88047-18-1](/img/structure/B14379502.png)
2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole is an organic compound with the molecular formula C27H20N2. . This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-diphenylpyridine with a suitable carbazole derivative under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
2,4-Diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole can be compared with other similar compounds, such as:
Carbazole: A simpler structure with similar aromatic properties but lacking the additional phenyl groups.
Indole derivatives: These compounds share a similar heterocyclic structure but differ in their specific functional groups and applications.
Polycarbazoles: These are polymers derived from carbazole units, known for their excellent conducting properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
88047-18-1 |
|---|---|
Molekularformel |
C27H20N2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C27H20N2/c1-3-9-18(10-4-1)23-17-25(19-11-5-2-6-12-19)29-27-22(23)16-15-21-20-13-7-8-14-24(20)28-26(21)27/h1-14,17,28H,15-16H2 |
InChI-Schlüssel |
SBDOOTYCDRKCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C1C4=CC=CC=C4N3)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
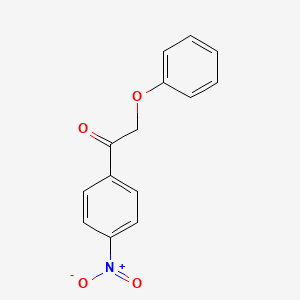

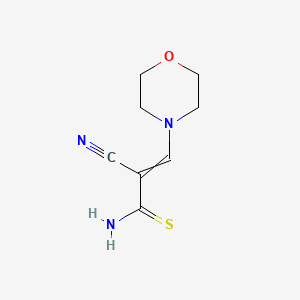
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

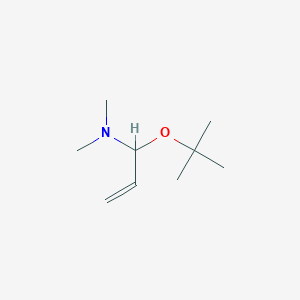
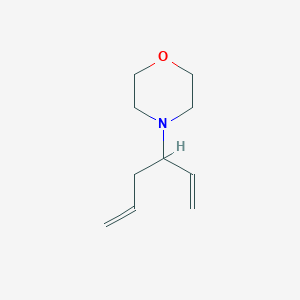
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)

